3-Deazaneplanocin

Beschreibung

3-Deazaneplanocin A (DzNep) is a cyclopentenyl analog of adenosine that functions as a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH) and induces degradation of polycomb repressive complex 2 (PRC2) components, including the histone methyltransferase EZH2 . DzNep has emerged as a multifaceted epigenetic agent with applications in cancer therapy, viral infection, and stem cell modulation. Its primary mechanisms include:

- SAHH Inhibition: DzNep disrupts the methionine cycle by blocking SAHH, leading to accumulation of S-adenosylhomocysteine (SAH), a feedback inhibitor of methyltransferases .

- PRC2 Degradation: DzNep selectively depletes EZH2, SUZ12, and EED, thereby reducing H3K27me3 levels and reactivating silenced tumor suppressor genes .

- Apoptosis Induction: DzNep triggers apoptosis in cancer cells via reactivation of pro-apoptotic genes like FBXO32 and modulation of cell cycle regulators (e.g., p16, p21) .

DzNep demonstrates broad-spectrum activity, including antiviral effects against Ebola virus and efficacy in eradicating tumor-initiating cells in hepatocellular carcinoma .

Eigenschaften

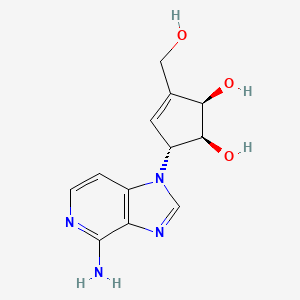

IUPAC Name |

(1S,2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14)/t8-,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKHWTRUYNAGFG-IEBDPFPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C2=C1N(C=N2)[C@@H]3C=C([C@H]([C@H]3O)O)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30144562 | |

| Record name | 3-Deazaneplanocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102052-95-9 | |

| Record name | 3-Deazaneplanocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102052-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deazaneplanocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102052959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deazaneplanocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 102052-95-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DEAZANEPLANOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/544SH4020S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Design

The foundational synthesis of 3-deazaneplanocin A, as reported by researchers in Antimicrobial Agents and Chemotherapy, employs a stereospecific SN2 displacement reaction. The cyclopentenyl mesylate intermediate (compound 3) undergoes nucleophilic attack by the sodium salt of 6-chloro-3-deazapurine in anhydrous dimethylformamide (DMF) at 60°C. This step exploits the mesylate’s superior leaving group capacity to favor the formation of the β-anomer, which is critical for biological activity.

Key parameters influencing regioselectivity include:

- Solvent polarity : High-polarity solvents (e.g., DMF, dimethyl sulfoxide) enhance nucleophilicity and stabilize transition states.

- Counterion effects : Sodium ions facilitate deprotonation of the purine base, increasing nucleophilic strength.

- Temperature control : Elevated temperatures (60–80°C) accelerate reaction rates but may promote epimerization if exceeding 90°C.

Deprotection and Final Functionalization

Following the displacement reaction, the intermediate (compound 4) undergoes sequential deprotection to yield the final product. The 4-hydroxyl group is acylated using acetic anhydride in pyridine, followed by allylic rearrangement catalyzed by palladium(II) acetate. This rearrangement ensures proper stereochemical alignment of the cyclopentenyl moiety. Final deprotection via hydrogenolysis (H₂/Pd-C) removes benzyl groups, yielding this compound A with >95% enantiomeric excess.

Multi-Step Derivatization Strategies for C-Alkylated Analogs

Process 1: Acylation-Allylic Rearrangement Sequence

The European Patent Office (EPO) discloses a scalable method for synthesizing 6'-C-alkyl-3-deazaneplanocin A derivatives (EP0510260A2). This route begins with the reaction of a cyclopentenone derivative (formula II) and a halogenated purine analog (formula III) in tetrahydrofuran (THF) under inert atmosphere. Key steps include:

- Acylation : The 4-hydroxyl group of the intermediate (formula IV) is protected with acetyl or benzoyl groups using acyl chlorides.

- Allylic rearrangement : Treatment with triphenylphosphine and carbon tetrabromide induces rearrangement to form a brominated intermediate (formula VI).

- Nucleophilic substitution : Reaction with 3-deazaadenine derivatives (formula VIII) in the presence of 18-crown-6 ether and potassium carbonate yields alkylated analogs.

This method achieves 60–70% overall yield for methyl and ethyl derivatives, with scalability demonstrated at the kilogram scale.

Process 2: Oxidation-Alkylation of this compound A

An alternative pathway involves the oxidation of this compound A’s 6'-hydroxyl group to a formyl intermediate (formula XII) using manganese dioxide in dichloromethane. Subsequent alkylation with Grignard reagents (e.g., methylmagnesium bromide) introduces C-alkyl groups, followed by deprotection with aqueous HCl to restore the hydroxyl moiety.

Comparative Data: Process 1 vs. Process 2

| Parameter | Process 1 (Acylation-Rearrangement) | Process 2 (Oxidation-Alkylation) |

|---|---|---|

| Yield (%) | 65–70 | 50–55 |

| Scalability | Kilogram-scale demonstrated | Laboratory-scale only |

| Stereochemical Control | High (≥90% ee) | Moderate (75–80% ee) |

| Byproduct Formation | <5% | 10–15% |

Crystallographic Validation and Purity Assessment

X-ray diffraction analysis of this compound A confirms the β-D-ribofuranosyl configuration and the equatorial orientation of the cyclopentenyl group, which are essential for SAHH binding. High-performance liquid chromatography (HPLC) purity thresholds exceed 99.5% for pharmaceutical-grade material, with residual solvent levels (DMF, THF) maintained below International Council for Harmonisation (ICH) limits.

Challenges in Industrial-Scale Synthesis

Epimerization During Mesylate Formation

The SN2 mechanism’s susceptibility to steric hindrance necessitates precise control over reaction kinetics. Elevated temperatures or prolonged reaction times may lead to α-anomer formation, reducing bioactivity. Mitigation strategies include:

Purification of Hydrophilic Byproducts

C-Alkylated derivatives exhibit increased hydrophobicity, complicating chromatographic separation. Patent EP0510260A2 recommends using reverse-phase C18 columns with acetonitrile/water gradients (5–40% acetonitrile over 30 minutes) for baseline separation.

Analyse Chemischer Reaktionen

Core Biochemical Mechanism: SAHH Inhibition and Methyltransferase Suppression

DZNep acts as a potent SAHH inhibitor (Ki = 12.5 nM) , blocking the reversible hydrolysis of S-adenosylhomocysteine (AdoHcy) to adenosine and homocysteine. This results in intracellular accumulation of AdoHcy, a competitive inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases .

Structural Basis of Enzyme Interaction

DZNep’s cyclopentenyl moiety enables covalent binding to SAHH’s active site, forming a stable enzyme-inhibitor complex . This interaction prevents the catalytic recycling of AdoHcy, effectively halting methyl group transfer reactions critical for epigenetic regulation .

Dose-Dependent Epigenetic Effects

Treatment with DZNep demonstrates concentration-dependent activity:

-

0.2–1.0 μM : Induces G1 cell cycle arrest and apoptosis in NSCLC cells via p27 accumulation .

-

0.5 μM : Reduces EZH2 and H3K27me3 by >50% in cholangiocarcinoma cells .

-

1 μM : Suppresses IL-1β-induced MMP-13 and ADAMTS5 expression in chondrocytes (↓70%) .

Proteasomal Degradation of PRC2 Components

DZNep promotes ubiquitination and degradation of EZH2, SUZ12, and EED (core PRC2 subunits) in a proteasome-dependent manner . This effect is distinct from its methyltransferase inhibition and enhances antitumor activity in leukemia and sarcoma models .

Synergistic Drug Combinations

DZNep enhances cytotoxicity of conventional therapies:

-

Gemcitabine : Increases apoptosis in cholangiocarcinoma by 5-fold (vs. 2-fold for monotherapy) .

-

DNA methyltransferase inhibitors : Reactivates tumor suppressor genes silenced by hypermethylation .

Key Research Findings

-

Gene Ontology Analysis : DZNep modulates 81 protein-coding genes, including CITED2 (MMP inhibitor) and COL2A1 (cartilage integrity) .

-

Toxicity Profile : Minimal apoptosis in normal cells at therapeutic doses (≤1 μM) , but higher concentrations (>5 μM) induce off-target effects .

This synthesis underscores DZNep’s multifaceted chemical interactions, positioning it as a versatile tool for studying epigenetic regulation and a candidate for repurposing in oncology and virology .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Mechanism of Action:

3-DZNeP functions primarily by inhibiting EZH2, leading to a reduction in histone H3 lysine 27 trimethylation (H3K27me3), which is associated with gene repression. This inhibition can reactivate tumor suppressor genes and reverse epithelial-to-mesenchymal transition (EMT), making it a promising candidate for cancer treatment.

Case Studies:

- Cisplatin Nephrotoxicity: A study demonstrated that 3-DZNeP can protect against cisplatin-induced acute kidney injury while enhancing the cytotoxic effects of cisplatin in cancer cells. In murine models, treatment with 3-DZNeP reduced renal cell apoptosis and tissue damage, suggesting a dual role in both protecting normal cells and potentiating cancer cell death .

- Chondrosarcoma Treatment: Research showed that co-treatment with 3-DZNeP and cisplatin exhibited strong pro-apoptotic effects on chondrosarcoma cells in vitro. The study indicated that this combination could be effective against this typically resistant tumor type .

Data Table: Cancer Applications of 3-DZNeP

Regenerative Medicine

3-DZNeP has also been explored for its potential in regenerative medicine, particularly in enhancing stem cell therapies. Its ability to modulate epigenetic states makes it a candidate for improving the efficiency of stem cell reprogramming and differentiation.

Case Studies:

- Embryonic Stem Cells: Studies suggest that 3-DZNeP can facilitate the reprogramming of human embryonic stem cells (hESCs) by modifying their epigenetic landscape. This could lead to improved survival and proliferation rates in hESC cultures, which is crucial for their application in regenerative therapies .

Epigenetic Research

As an epigenetic modifier, 3-DZNeP is instrumental in studying the roles of histone methylation in various biological processes.

Research Findings:

- Impact on Gene Expression: The compound has been shown to significantly alter gene expression profiles by depleting PRC2 components, thus providing insights into the regulation of genes involved in development and disease .

Data Table: Epigenetic Effects of 3-DZNeP

Wirkmechanismus

The primary mechanism of action of 3-Deazaneplanocin A involves the inhibition of S-adenosylhomocysteine hydrolase. This inhibition leads to the accumulation of S-adenosylhomocysteine, which in turn inhibits histone methyltransferases like enhancer of zeste homolog 2. This results in the reduction of histone methylation and reactivation of silenced genes . The molecular targets and pathways involved include the polycomb-repressive complex 2 and various histone modifications .

Vergleich Mit ähnlichen Verbindungen

Neplanocin A

Carbocyclic 3-Deazaadenosine (Cc3Ado)

- Pharmacokinetics : Rapid plasma clearance and 20% oral bioavailability, contrasting with DzNep’s tissue-penetrating properties .

- Antiviral Spectrum : Active against vaccinia virus but less potent than DzNep in leukemia models .

Epigenetic Modulators

GSK-J1 (H3K27me3 Inhibitor)

BIX01294 and UNC0638 (Histone Lysine Methyltransferase Inhibitors)

- Activity : Target G9a/GLP methyltransferases, reducing H3K9me2 .

- Limitations : Lower potency in cancer stem cell eradication compared to DzNep .

Combination Therapies

Belinostat (HDAC Inhibitor)

Retinoic Acid and Idarubicin

- Enhanced Efficacy : DzNep synergizes with these agents to arrest cell cycle progression (G0/G1 phase) and amplify apoptosis in APL .

Key Research Findings

Biologische Aktivität

3-Deazaneplanocin A (DZNep) is a potent epigenetic drug primarily recognized for its role as an inhibitor of the histone methyltransferase enzyme EZH2, which is a key component of the polycomb repressive complex 2 (PRC2). This compound has shown significant promise in cancer treatment due to its ability to modify epigenetic marks and induce apoptosis in various cancer cell lines. This article explores the biological activity of DZNep, focusing on its mechanisms, effects on different cancer types, and relevant case studies.

DZNep acts by inhibiting the activity of S-adenosylhomocysteine (AdoHcy) hydrolase, leading to the accumulation of AdoHcy. This accumulation results in the inhibition of S-adenosyl-L-methionine-dependent lysine methyltransferase activity, which is crucial for histone methylation processes. Specifically, DZNep blocks the trimethylation of lysine 27 on histone H3 (H3K27me3) and lysine 20 on histone H4 (H4K20me3), thereby reducing global histone methylation levels .

Biological Activity and Effects

The biological activities of DZNep have been extensively studied across various cancer types. Below is a summary of its effects:

- Induction of Apoptosis : DZNep has been shown to induce apoptosis selectively in cancer cells while sparing normal cells. This selective action is crucial for minimizing side effects during cancer treatment .

- Inhibition of Cancer Cell Proliferation : The compound inhibits proliferation in several cancer cell lines, including non-small cell lung cancer (NSCLC), breast cancer, and cholangiocarcinoma cells .

- Restoration of Tumor Suppressor Genes : By depleting EZH2 levels, DZNep can reactivate silenced tumor suppressor genes, contributing to its anticancer effects .

Table 1: Summary of Key Findings on DZNep

Detailed Research Findings

- Non-Small Cell Lung Cancer (NSCLC) :

- Chondrosarcoma :

- Erythroid Differentiation :

Q & A

Q. What molecular mechanisms underlie 3-Deazaneplanocin A's role as an epigenetic modulator?

DZNep primarily inhibits EZH2 (a histone methyltransferase) and S-adenosylhomocysteine hydrolase (SAHH), disrupting histone H3 lysine 27 trimethylation (H3K27me3) and altering gene expression. Methodologically, validate these mechanisms via Western blotting for EZH2 and H3K27me3 levels in target cell lines (e.g., OCI-AML3 or HL-60) after treatment. Dose-response assays (e.g., 0.1–10 μM for 48–72 hours) can confirm specificity .

Q. What experimental parameters are critical for in vitro studies using DZNep?

Key parameters include:

- Solubility : Prepare stock solutions in DMSO (e.g., 75 mM) and dilute in culture media to avoid solvent toxicity .

- Cell lines : Select models with baseline EZH2 overexpression (e.g., AML or pancreatic cancer lines) to maximize observable effects .

- Timing : Assess outcomes at 48–72 hours post-treatment to capture cell cycle arrest (G0/G1 accumulation) and apoptosis .

Q. How can researchers confirm DZNep's target engagement in cellular assays?

Use orthogonal methods:

- qRT-PCR to measure downstream targets (e.g., p16, p21) upregulated upon EZH2 inhibition.

- Flow cytometry to quantify H3K27me3 reduction and cell cycle changes.

- SAHH activity assays (e.g., via HPLC for S-adenosylhomocysteine accumulation) .

Advanced Research Questions

Q. How should researchers design studies to address contradictory efficacy data across cancer cell lines?

Contradictions (e.g., IC50 variations in PANC-1 vs. MIA-PaCa-2 cells) may arise from cell-specific EZH2 dependency or off-target effects. Mitigate this by:

- Baseline profiling : Pre-screen cell lines for EZH2 expression and H3K27me3 levels.

- Combination assays : Test DZNep with HDAC inhibitors (e.g., Panobinostat) to assess synergistic effects, as seen in AML models .

- Multi-omics integration : Pair RNA-seq with proteomics to identify compensatory pathways masking DZNep's efficacy .

Q. What strategies improve reproducibility in DZNep-based in vivo studies?

- Dosage optimization : Use 1–2 mg/kg (intraperitoneal) for single-agent studies or 0.5–1 mg/kg in combination therapies, as higher doses may cause weight loss in rodents .

- Endpoint selection : Track survival (median survival time) and molecular endpoints (EZH2/H3K27me3 in tumor biopsies) rather than tumor volume alone.

- Strain considerations : Use immunodeficient models (e.g., NOD/SCID mice) for xenograft studies to avoid immune confounding .

Q. How can researchers reconcile conflicting data on DZNep's antiviral vs. anticancer effects?

DZNep's dual activity (e.g., anti-Ebola vs. AML efficacy) stems from SAHH inhibition altering viral replication and host epigenetics. To dissect mechanisms:

- Conditional knockouts : Use SAHH-deficient vs. EZH2-deficient models to isolate target contributions.

- Time-course experiments : Compare early viral inhibition (24–48 hours) with delayed epigenetic effects (72+ hours) .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing DZNep's dose-dependent effects?

- Non-linear regression : Fit dose-response curves (e.g., log[inhibitor] vs. normalized response) to calculate IC50 values.

- ANOVA with post-hoc tests : Compare treatment groups in multi-dose or combination studies (e.g., DZNep + Panobinostat) .

- Survival analysis : Use Kaplan-Meier curves and log-rank tests for in vivo survival data .

Q. How should researchers validate DZNep's off-target effects in epigenetic studies?

- CRISPR screens : Identify synthetic lethal partners to pinpoint secondary targets.

- Chemical proteomics : Use DZNep analogs with photoaffinity labels to map binding partners .

Translational and Collaborative Research

Q. What are the key considerations for translating DZNep into preclinical combination therapies?

Q. How can researchers leverage public datasets to contextualize DZNep findings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.